tert-butyl 6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-butyl 6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide and a base such as potassium carbonate.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoquinoline in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The dioxaborolane moiety can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide).
Major Products Formed
Oxidation: Formation of carbonyl-containing isoquinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of new carbon-carbon bonded compounds with various functional groups.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl 6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds and other structures.
Biology and Medicine
In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its isoquinoline core is a common motif in many bioactive molecules, and modifications to its structure can lead to the discovery of new drugs with potential therapeutic effects.
Industry
In the materials science industry, this compound can be used to create new materials with unique properties. Its boron-containing moiety can be utilized in the development of boron-doped materials, which have applications in electronics and catalysis.
Mechanism of Action
The mechanism of action of tert-butyl 6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxaborolane group can act as a Lewis acid, facilitating interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the dioxaborolane moiety, making it less versatile in coupling reactions.
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Uniqueness
The presence of both the methoxy group and the dioxaborolane moiety in tert-butyl 6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate makes it a unique compound with enhanced reactivity and potential for diverse applications in synthesis, biology, and materials science.
Properties
Molecular Formula |
C21H32BNO5 |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
tert-butyl 6-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C21H32BNO5/c1-19(2,3)26-18(24)23-10-9-14-12-17(25-8)16(11-15(14)13-23)22-27-20(4,5)21(6,7)28-22/h11-12H,9-10,13H2,1-8H3 |
InChI Key |
IFCNLUHTIQAHGK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)OC(C)(C)C)C=C2OC |
Origin of Product |
United States |
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